Carindacillin is a synthetic antibiotic belonging to the class of penicillins, specifically designed to enhance efficacy against certain bacterial infections. It is chemically related to carbenicillin but possesses structural modifications that improve its pharmacological properties. Carindacillin is primarily used in clinical settings to treat infections caused by Gram-negative bacteria, particularly those resistant to other antibiotics.
Carindacillin was developed as a derivative of carbenicillin, which itself is derived from penicillin. The compound was synthesized to improve its bioavailability and spectrum of activity against resistant bacterial strains. It is often encountered in its sodium salt form, known as sodium carindacillin, which enhances solubility and stability in pharmaceutical formulations .
Carindacillin falls under the category of beta-lactam antibiotics, which are characterized by their beta-lactam ring structure. This class of antibiotics works by inhibiting bacterial cell wall synthesis, rendering them effective against a wide range of bacterial pathogens. Specifically, carindacillin is classified as an antipseudomonal penicillin, indicating its effectiveness against Pseudomonas aeruginosa and other similar pathogens.
The synthesis of carindacillin involves several key steps that modify the core structure of carbenicillin. The process typically includes:
The synthesis can be summarized in a multi-step reaction pathway involving:
Carindacillin has a complex molecular structure characterized by:
Carindacillin undergoes various chemical reactions typical for beta-lactam antibiotics, including:
The stability of carindacillin is significantly influenced by pH and temperature, with optimal storage conditions recommended to minimize degradation. Its interaction with other compounds can also affect its efficacy and safety profile in clinical applications .
Carindacillin exerts its antibacterial effects primarily through:
The effectiveness against specific organisms such as Pseudomonas aeruginosa has been documented, showcasing its utility in treating infections caused by this pathogen .
Relevant data indicate that proper formulation can enhance its bioavailability while minimizing degradation during storage .
Carindacillin is primarily used in clinical settings for:
Carindacillin (chemically known as carbenicillin indanyl sodium) represents a strategic advancement in penicillin-based prodrug design. Its synthesis begins with 6-aminopenicillanic acid (6-APA), the core β-lactam scaffold common to all semisynthetic penicillins. Carbenicillin itself is first synthesized by acylating 6-APA with α-carboxybenzyl side chains, introducing its signature dicarboxylic acid structure that confers activity against Gram-negative bacteria like Pseudomonas aeruginosa [1] [6]. However, carbenicillin's oral bioavailability is negligible due to its high polarity and acid instability. To overcome this, ester prodrug strategies were employed, culminating in carindacillin via indanyl esterification of the α-carboxyl group [4] [8].
The critical innovation in carindacillin synthesis is the conjugation of 5-indanol to carbenicillin's α-carboxyl group via an ester bond. This modification exploits the indanyl group's lipophilic aromatic character to enhance membrane permeability while protecting the acid moiety from gastric degradation. The esterification occurs under anhydrous conditions using activated indanol derivatives (e.g., indanyl chloride) in the presence of carbenicillin disodium. A polar aprotic solvent like N,N-dimethylformamide (DMF) facilitates the reaction, with yields optimized by controlling stoichiometry and temperature [4] [8]. The resulting prodrug, carindacillin, remains intact during oral absorption but undergoes rapid enzymatic hydrolysis in systemic circulation by serum esterases, releasing active carbenicillin [1] [6].
Table 1: Hydrolysis Kinetics of Carbenicillin Prodrugs in Aqueous Solution (35°C)
Prodrug | Half-life at pH 7.0 (hours) | Primary Degradation Pathway Above pH 7 |
---|---|---|
Carbenicillin phenyl | 8.5 | Ester hydrolysis → Carbenicillin |
Carbenicillin indanyl (Carindacillin) | 17.0 | Ester hydrolysis → Carbenicillin |
Carbenicillin disodium | <1.0 | β-lactam hydrolysis |
Data adapted from [4]
Preserving β-lactam ring integrity during synthesis is paramount for antibacterial activity. Carindacillin’s β-lactam core is inherently susceptible to acid-catalyzed hydrolysis and nucleophilic attack. To mitigate this during indanyl esterification:
This multi-step approach ensures the prodrug’s β-lactam ring remains intact until systemic activation, maximizing targeted delivery of carbenicillin.
Carbenicillin, like other penicillins, is vulnerable to hydrolysis by serine-based β-lactamases (classes A, C, and D), especially those with extended-spectrum activity. Carindacillin’s design incorporates structural features to delay or evade this resistance mechanism.
While the indanyl group primarily enhances oral absorption, its steric and electronic properties indirectly influence β-lactamase interactions:
However, carindacillin itself is not a direct β-lactamase inhibitor. Its resistance profile stems from the rapid hydrolysis to carbenicillin, whose α-carboxyl group provides intrinsic stability against TEM-1 class A enzymes but not against class C (AmpC) β-lactamases [5] [7].
The choice of indanyl ester over the sodium salt (carbenicillin disodium) was driven by pharmacokinetic and stability challenges:
Table 2: Stability and Bioavailability Profiles of Carbenicillin Forms
Property | Carbenicillin Disodium | Carindacillin (Indanyl Ester) |
---|---|---|
Oral Bioavailability | Negligible (<1%) | ~30-40% |
Acid Stability (pH 1-3) | Low (rapid β-lactam hydrolysis) | Moderate (ester hydrolysis dominant) |
Plasma Ester Hydrolysis | N/A | Rapid (t₁/₂ = 10–15 min) |
Primary Use | Intravenous | Oral |
Data compiled from [1] [4] [8]
Figure 1: Structural Basis of Carindacillin’s Prodrug Design
Carbenicillin Disodium: [β-lactam]-CH(COOH)COO⁻ Na⁺ Carindacillin(1-): [β-lactam]-CH(COO-Indanyl)COO⁻ Na⁺
The indanyl ester (Indanyl = 2,3-dihydro-1H-inden-5-yl) masks the acid group, enhancing lipophilicity.
Recent research explores grafting carbapenem-like stereochemistry onto penicillins to broaden β-lactamase resistance. For example:
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1